![molecular formula C10H9BrN2 B3033368 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine CAS No. 1018603-14-9](/img/structure/B3033368.png)

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine

Vue d'ensemble

Description

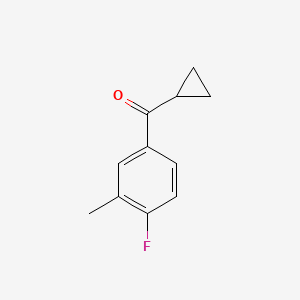

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is a heterocyclic compound containing a nitrogen atom in the ring. It is an important intermediate in the synthesis of various organic compounds and is used in the pharmaceutical industry. This compound is also known as 1-bromo-3-cyclopropylimidazole, 1-bromo-3-cyclopropylimidazolium and 3-cyclopropylimidazo[1,5-a]pyridine.

Applications De Recherche Scientifique

Synthesis of New Polyheterocyclic Ring Systems

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine derivatives have been used as precursors for constructing new polyheterocyclic ring systems. These compounds show potential in developing new chemical entities with diverse structural frameworks, which could be significant in medicinal chemistry and materials science (Abdel‐Latif et al., 2019).

Metal-Catalyzed Cross-Coupling Reactions

The compound has been utilized in metal-catalyzed cross-coupling reactions. This application is crucial for synthesizing diarylated imidazo[1,5-a]pyridines, which are important in the development of fluorescent materials and potential pharmaceutical compounds (Shibahara et al., 2009).

Ionic Liquid Promoted Synthesis

Ionic liquids have been employed in the synthesis of related 3-aminoimidazo[1,2-a]pyridines, demonstrating an environmentally friendly and efficient method for producing these compounds. This approach highlights the importance of green chemistry in synthesizing complex heterocyclic compounds (Shaabani et al., 2006).

Synthesis of Analgesic and Anti-Inflammatory Agents

This compound derivatives have been used in the synthesis of compounds with potential analgesic and anti-inflammatory activities. This application is significant in the development of new therapeutic agents (Chamakuri et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (BCIP) is a heterocyclic compound that belongs to the class of imidazopyridines. Imidazopyridines are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

They have been used in the development of various drugs and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Propriétés

IUPAC Name |

1-bromo-3-cyclopropylimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRGLMSPLUGYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C3N2C=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B3033286.png)

![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)

![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)

![1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3033303.png)